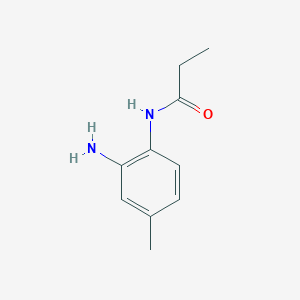![molecular formula C132H110Cr3N22O12-2 B1628911 2-N-[8-(4-aminoanilino)-10-phenyl-9a,10a-dihydro-1H-phenazin-2-yl]-8-N-(8-anilino-10-phenyl-9a,10a-dihydro-1H-phenazin-5-ium-2-yl)-10-phenylphenazin-10-ium-2,8-diamine;dioxido(dioxo)chromium CAS No. 75578-75-5](/img/structure/B1628911.png)
2-N-[8-(4-aminoanilino)-10-phenyl-9a,10a-dihydro-1H-phenazin-2-yl]-8-N-(8-anilino-10-phenyl-9a,10a-dihydro-1H-phenazin-5-ium-2-yl)-10-phenylphenazin-10-ium-2,8-diamine;dioxido(dioxo)chromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-[8-(4-aminoanilino)-10-phenyl-9a,10a-dihydro-1H-phenazin-2-yl]-8-N-(8-anilino-10-phenyl-9a,10a-dihydro-1H-phenazin-5-ium-2-yl)-10-phenylphenazin-10-ium-2,8-diamine;dioxido(dioxo)chromium is a complex organic compound. It is a derivative of phenazinium, a class of compounds known for their vibrant colors and applications in various fields such as dyes, biological staining, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the phenazinium core The phenazinium core is synthesized through the condensation of aniline derivatives with appropriate aldehydes under acidic conditions
The final step involves the formation of the salt with chromic acid. This is typically achieved by reacting the phenazinium derivative with a solution of chromic acid under controlled conditions to ensure the correct stoichiometry and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes. The key steps would include:
Condensation Reactions: Using large reactors to facilitate the condensation of aniline derivatives with aldehydes.
Substitution Reactions: Employing high-efficiency mixing and temperature control to ensure complete and selective substitution.
Salt Formation: Using precise dosing and mixing equipment to combine the phenazinium derivative with chromic acid.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The phenazinium core can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phenazinium derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace substituents on the phenazinium core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenated compounds and strong acids or bases are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinonoid structures, while reduction can yield amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex organic molecules. Its vibrant color also makes it useful as a dye and staining agent in various analytical techniques.
Biology
In biological research, the compound can be used as a staining agent to visualize cellular components under a microscope. Its ability to bind to specific biomolecules makes it valuable in histological studies.
Medicine
The compound’s potential medicinal applications include its use as a diagnostic agent due to its staining properties. It may also have therapeutic potential, although further research is needed to explore this aspect.
Industry
In industry, the compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for use in textiles, inks, and coatings.
Mechanism of Action
The mechanism of action of this compound involves its ability to interact with various molecular targets. In biological systems, it can bind to nucleic acids and proteins, altering their structure and function. This binding can lead to changes in cellular processes, making it useful as a staining agent and potentially as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Phenazinium Chloride: Another phenazinium derivative with similar staining properties.
Phenazinium Sulfate: Known for its use in biological staining and as a dye.
Phenazinium Bromide: Used in similar applications as the chloride and sulfate derivatives.
Uniqueness
The uniqueness of 2-N-[8-(4-aminoanilino)-10-phenyl-9a,10a-dihydro-1H-phenazin-2-yl]-8-N-(8-anilino-10-phenyl-9a,10a-dihydro-1H-phenazin-5-ium-2-yl)-10-phenylphenazin-10-ium-2,8-diamine;dioxido(dioxo)chromium lies in its specific structure and the presence of chromic acid. This gives it distinct chemical and physical properties, such as enhanced stability and unique staining characteristics, making it valuable in specific applications where other phenazinium derivatives may not be as effective.
Properties
CAS No. |
75578-75-5 |
|---|---|
Molecular Formula |
C132H110Cr3N22O12-2 |
Molecular Weight |
2352.4 g/mol |
IUPAC Name |
2-N-[8-(4-aminoanilino)-10-phenyl-9a,10a-dihydro-1H-phenazin-2-yl]-8-N-(8-anilino-10-phenyl-9a,10a-dihydro-1H-phenazin-5-ium-2-yl)-10-phenylphenazin-10-ium-2,8-diamine;dioxido(dioxo)chromium |
InChI |
InChI=1S/2C66H53N11.3Cr.12O/c2*67-43-21-23-45(24-22-43)69-47-26-32-56-62(38-47)76(53-17-9-3-10-18-53)64-40-49(28-34-58(64)73-56)71-51-30-36-60-66(42-51)77(54-19-11-4-12-20-54)65-41-50(29-35-59(65)74-60)70-48-27-33-57-63(39-48)75(52-15-7-2-8-16-52)61-37-46(25-31-55(61)72-57)68-44-13-5-1-6-14-44;;;;;;;;;;;;;;;/h2*1-38,41-42,61-64,68H,39-40H2,(H4,67,69,70,71,74);;;;;;;;;;;;;;;/q;;;;;;;;;;;6*-1/p+4 |
InChI Key |
KRANJJDDYRTGOB-UHFFFAOYSA-R |
SMILES |
C1C2C(=CC=C1NC3=CC4=C(C=C3)N=C5C=CC(=CC5=[N+]4C6=CC=CC=C6)NC7=CC=C8C(C7)N(C9C=C(C=CC9=N8)NC1=CC=C(C=C1)N)C1=CC=CC=C1)[NH+]=C1C=CC(=CC1N2C1=CC=CC=C1)NC1=CC=CC=C1.C1C2C(=CC=C1NC3=CC4=C(C=C3)N=C5C=CC(=CC5=[N+]4C6=CC=CC=C6)NC7=CC=C8C(C7)N(C9C=C(C=CC9=N8)NC1=CC=C(C=C1)N)C1=CC=CC=C1)[NH+]=C1C=CC(=CC1N2C1=CC=CC=C1)NC1=CC=CC=C1.[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-] |
Canonical SMILES |
C1C2C(=CC=C1NC3=CC4=C(C=C3)N=C5C=CC(=CC5=[N+]4C6=CC=CC=C6)NC7=CC=C8C(C7)N(C9C=C(C=CC9=N8)NC1=CC=C(C=C1)N)C1=CC=CC=C1)[NH+]=C1C=CC(=CC1N2C1=CC=CC=C1)NC1=CC=CC=C1.C1C2C(=CC=C1NC3=CC4=C(C=C3)N=C5C=CC(=CC5=[N+]4C6=CC=CC=C6)NC7=CC=C8C(C7)N(C9C=C(C=CC9=N8)NC1=CC=C(C=C1)N)C1=CC=CC=C1)[NH+]=C1C=CC(=CC1N2C1=CC=CC=C1)NC1=CC=CC=C1.[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-] |
Key on ui other cas no. |
75578-75-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


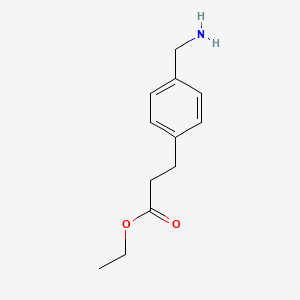
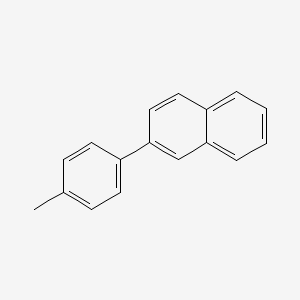
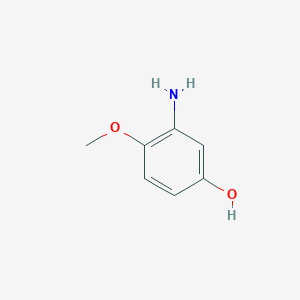
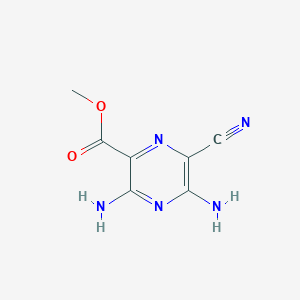


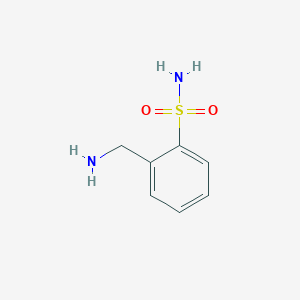
![1-Ethyl-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B1628841.png)
![1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1628843.png)
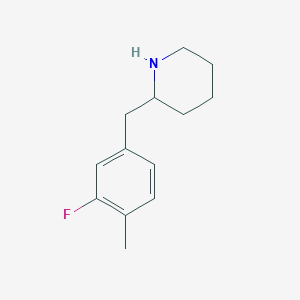
![3-chloro-N-[2-(methylthio)phenyl]propanamide](/img/structure/B1628847.png)
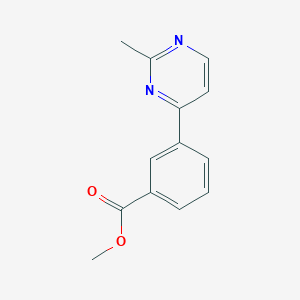
![Propanedinitrile, 2-[[4-[ethyl(phenylmethyl)amino]phenyl]methylene]-](/img/structure/B1628849.png)
